Rhodamine Phalloidin
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Overview
Description
Rhodamine phalloidin is a high-affinity probe used to stain filamentous actin (F-actin) in various biological samples. It is a conjugate of phalloidin, a bicyclic peptide toxin derived from the deadly Amanita phalloides mushroom, and the red-orange fluorescent dye tetramethylrhodamine (TRITC). This compound is widely used in cell biology and microscopy due to its ability to selectively bind and stabilize F-actin, providing bright and photostable fluorescence for imaging applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rhodamine phalloidin involves the conjugation of phalloidin with tetramethylrhodamine. Phalloidin is first isolated from Amanita phalloides mushrooms. The conjugation process typically involves the activation of carboxyl groups on tetramethylrhodamine using carbodiimide reagents, followed by coupling with the amino groups on phalloidin under mild conditions to preserve the integrity of both molecules .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the cultivation of Amanita phalloides mushrooms, extraction and purification of phalloidin, and subsequent conjugation with tetramethylrhodamine. The final product is purified using chromatographic techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Rhodamine phalloidin primarily undergoes conjugation reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal biological conditions.
Common Reagents and Conditions:
Carbodiimide Reagents: Used for activating carboxyl groups on tetramethylrhodamine.
Buffers: Maintain pH and stability during the conjugation process.
Organic Solvents: Facilitate the solubility of reactants and products
Major Products: The major product of the conjugation reaction is this compound, which exhibits high affinity for F-actin and strong fluorescence properties .
Scientific Research Applications
Rhodamine phalloidin is extensively used in various scientific research fields:
Cell Biology: It is used to visualize and quantify F-actin in tissue sections, cell cultures, and cell-free preparations. .
Microscopy: Due to its bright fluorescence and photostability, this compound is a preferred stain for fluorescence microscopy, confocal microscopy, and super-resolution imaging
Medical Research: this compound is used to investigate the role of actin in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases
Mechanism of Action
Rhodamine phalloidin binds specifically to F-actin with high affinity, stabilizing the filamentous structure and preventing depolymerization. The tetramethylrhodamine moiety provides red-orange fluorescence, allowing visualization of the actin filaments within cells. This binding does not interfere with the function of actin-binding proteins, making it an excellent tool for studying actin dynamics .
Comparison with Similar Compounds
Alexa Fluor Phalloidin: Similar to rhodamine phalloidin but conjugated with Alexa Fluor dyes, offering a range of fluorescence colors.
FITC Phalloidin: Conjugated with fluorescein isothiocyanate, providing green fluorescence.
BODIPY Phalloidin: Conjugated with BODIPY dyes, known for their brightness and photostability.
Uniqueness: this compound is unique due to its combination of high affinity for F-actin, bright red-orange fluorescence, and photostability. These properties make it particularly useful for long-term imaging studies and applications requiring high contrast and minimal nonspecific staining .
Properties
Molecular Formula |
C60H69N11O14S |
---|---|
Molecular Weight |
1200.3 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]benzoate |
InChI |
InChI=1S/C60H69N11O14S/c1-28-50(74)64-42-23-39-35-11-9-10-12-41(35)67-57(39)86-26-44(58(81)71-25-34(73)22-45(71)55(79)63-28)66-56(80)49(30(3)72)68-51(75)29(2)62-54(78)43(65-53(42)77)24-60(4,84)27-61-52(76)31-13-16-36(40(19-31)59(82)83)48-37-17-14-32(69(5)6)20-46(37)85-47-21-33(70(7)8)15-18-38(47)48/h9-21,28-30,34,42-45,49,67,72-73,84H,22-27H2,1-8H3,(H7-,61,62,63,64,65,66,68,74,75,76,77,78,79,80,82,83) |
InChI Key |
GKDGVPZDPBBBGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=[N+](C)C)C=C8OC9=C7C=CC(=C9)N(C)C)C(=O)[O-])O)C)C(C)O |
Origin of Product |
United States |
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